3-CHLORO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Overview
Description
3-CHLORO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a chloro, cyano, and fluoro substituent on a benzothiophene core. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 3-CHLORO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the benzothiophene core: This is achieved through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the chloro and fluoro substituents: This is done through halogenation reactions using reagents such as chlorine and fluorine sources.
Attachment of the cyano group: This step involves a nucleophilic substitution reaction using a cyanide source.
Formation of the carboxamide group: This is achieved through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
3-CHLORO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-CHLORO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-CHLORO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-diethylsulfamoyl-benzamide: This compound has a similar benzothiophene core but different substituents, leading to different chemical and biological properties.
4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-nitro-benzamide: This compound also has a benzothiophene core with chloro and cyano substituents but differs in the presence of a nitro group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN2OS2/c18-14-13-10(19)4-2-6-12(13)23-15(14)16(22)21-17-9(7-20)8-3-1-5-11(8)24-17/h2,4,6H,1,3,5H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSIMMPCLKPEOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C4=C(C=CC=C4S3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.